molecular formula C16H18N2O4 B12688148 Einecs 299-168-8 CAS No. 93857-35-3

Einecs 299-168-8

Cat. No.: B12688148
CAS No.: 93857-35-3
M. Wt: 302.32 g/mol
InChI Key: GGLOONDWKGBEGT-HVDRVSQOSA-N
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Description

Einecs 299-168-8 is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Einecs 299-168-8, like many chemical compounds, would undergo various types of chemical reactions such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the compound’s chemical structure .

Scientific Research Applications

The scientific research applications of Einecs 299-168-8 would span multiple fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it might be studied for its potential therapeutic effects or biological activity. In industry, it could be used in the production of materials, chemicals, or pharmaceuticals .

Mechanism of Action

The mechanism of action of Einecs 299-168-8 would involve its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and the biological context in which it is studied .

Comparison with Similar Compounds

Einecs 299-168-8 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds would share structural features or functional groups, but each would have unique properties and applications. The specific list of similar compounds and their comparison would require detailed chemical analysis and data .

Properties

CAS No.

93857-35-3

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-amino-2-methylnaphthalen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO.C5H7NO3/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-4-2-1-3(6-4)5(8)9/h2-6,13H,12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

GGLOONDWKGBEGT-HVDRVSQOSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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